molecular formula C8H16O2 B569262 Ethyl Caproate-d11 CAS No. 2159-19-5

Ethyl Caproate-d11

Cat. No.: B569262
CAS No.: 2159-19-5
M. Wt: 155.281
InChI Key: SHZIWNPUGXLXDT-LELBNVJRSA-N
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Description

Ethyl Caproate-d11, also known as Ethyl Hexanoate-d11, is a deuterated form of Ethyl Caproate. It is an ester derived from hexanoic acid and ethanol, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications.

Scientific Research Applications

Ethyl Caproate-d11 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Analytical Chemistry: Used as an internal standard in gas chromatography and mass spectrometry to quantify the presence of similar compounds.

    Biological Studies: Helps in tracing metabolic pathways and studying enzyme kinetics.

    Pharmaceutical Research: Used in the development and testing of new drugs, particularly in understanding drug metabolism and pharmacokinetics.

    Industrial Applications: Utilized in the flavor and fragrance industry to study the behavior of esters in various formulations.

Safety and Hazards

Ethyl Caproate is flammable and can cause skin irritation. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Ethyl Caproate-d11, also known as Ethyl hexanoate-d11 , is a biochemical used for proteomics research . .

Mode of Action

It’s worth noting that its non-deuterated form, ethyl caproate, is produced by certain yeast strains during fermentation . This suggests that this compound might interact with similar biochemical processes.

Biochemical Pathways

This compound is likely involved in the same biochemical pathways as Ethyl Caproate. In the case of Ethyl Caproate, it is synthesized from ethanol and caproic acid (C6 medium-chain fatty acid) by yeast during the fermentation process . The yeast strain YX3307, identified as Clavispora lusitaniae, has been found to produce a large amount of Ethyl Caproate . The synthesis of Ethyl Caproate is likely facilitated by an intracellular enzyme or cell membrane enzyme .

Result of Action

The non-deuterated form, ethyl caproate, is known to contribute to the flavor profile of certain fermented beverages .

Action Environment

The production of Ethyl Caproate, and likely this compound, can be influenced by various environmental factors. For instance, the yeast strain YX3307 was found to produce the highest yield of Ethyl Caproate under specific culture conditions: inoculum size 7.5% (v/v), seed cell age 30 h, sorghum hydrolysate medium (SHM) with a sugar content of 10 Brix and an initial pH of 6.0; incubation at 28°C with shaking at 180 rpm for 32 h; addition of 10% (v/v) anhydrous ethanol and 0.04% (v/v) caproic acid at 32 and 40 h, respectively, static culture at 20°C until 72 h .

Biochemical Analysis

Biochemical Properties

Ethyl Caproate-d11 interacts with various enzymes and proteins in biochemical reactions. A yeast named YX3307, identified as Clavispora lusitaniae, has been found to synthesize this compound . This yeast produces a large amount of this compound, more than ethyl acetate, ethyl lactate, ethyl butyrate, and ethyl octanoate . The synthesis of this compound in this yeast is facilitated by an intracellular enzyme or cell membrane enzyme .

Cellular Effects

The effects of this compound on cells are largely derived from its interactions with various biomolecules. In the yeast Clavispora lusitaniae, this compound influences cellular function by interacting with intracellular enzymes or cell membrane enzymes

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It is synthesized in the yeast Clavispora lusitaniae through the action of intracellular enzymes or cell membrane enzymes . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are areas that need further exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl Caproate-d11 can be synthesized through the esterification of deuterated ethanol (ethanol-d6) with hexanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

C6H11COOH+C2H5ODC6H11COOC2H5D+H2O\text{C}_6\text{H}_{11}\text{COOH} + \text{C}_2\text{H}_5\text{OD} \rightarrow \text{C}_6\text{H}_{11}\text{COO}\text{C}_2\text{H}_5\text{D} + \text{H}_2\text{O} C6​H11​COOH+C2​H5​OD→C6​H11​COOC2​H5​D+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, are common to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl Caproate-d11 undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to hexanoic acid and deuterated ethanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

    Oxidation: Under strong oxidative conditions, this compound can be oxidized to produce hexanoic acid and other by-products.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Hydrolysis: Hexanoic acid and deuterated ethanol.

    Transesterification: Different esters and alcohols.

    Oxidation: Hexanoic acid and other oxidation by-products.

Comparison with Similar Compounds

Ethyl Caproate-d11 is similar to other deuterated esters, such as:

  • Ethyl Butyrate-d11
  • Ethyl Acetate-d11
  • Ethyl Propionate-d11

Uniqueness: The uniqueness of this compound lies in its specific chain length and the presence of deuterium atoms. This makes it particularly useful in studies where the differentiation between hydrogen and deuterium is crucial. Its longer carbon chain compared to other deuterated esters also provides different physical and chemical properties, making it suitable for a variety of applications.

Properties

{ "Design of the Synthesis Pathway": "Ethyl Caproate-d11 can be synthesized through the esterification reaction of deuterated hexanoic acid with ethanol using a strong acid catalyst.", "Starting Materials": [ "Deuterated Hexanoic Acid", "Ethanol", "Sulfuric Acid" ], "Reaction": [ "Add deuterated hexanoic acid and ethanol in a 1:1 molar ratio to a round-bottom flask.", "Add a few drops of sulfuric acid as a catalyst.", "Heat the mixture under reflux for 6-8 hours.", "After the reaction is complete, cool the mixture and extract the product with diethyl ether.", "Dry the organic layer with anhydrous sodium sulfate.", "Distill the product under reduced pressure to obtain Ethyl Caproate-d11." ] }

CAS No.

2159-19-5

Molecular Formula

C8H16O2

Molecular Weight

155.281

IUPAC Name

ethyl 2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoate

InChI

InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3/i1D3,3D2,5D2,6D2,7D2

InChI Key

SHZIWNPUGXLXDT-LELBNVJRSA-N

SMILES

CCCCCC(=O)OCC

Synonyms

Hexanoic Acid Ethyl Ester-d11;  Caproic Acid Ethyl Ester-d11;  Ethyl Caproate-d11;  Ethyl Capronate-d11;  Ethyl Hexanoate-d11;  NSC 8882-d11

Origin of Product

United States

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